molecular formula C22H25N3O6S B11427799 5-[3-(3-methanesulfonamidophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

5-[3-(3-methanesulfonamidophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

Cat. No.: B11427799
M. Wt: 459.5 g/mol
InChI Key: RSXGJFIXSZGZRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (600 MHz, DMSO-d6):

  • δ 8.21 (s, 1H, sulfonamide NH)
  • δ 7.89 (d, J=8.4 Hz, 2H, methoxyphenyl H-2/H-6)
  • δ 6.93 (d, J=8.4 Hz, 2H, methoxyphenyl H-3/H-5)
  • δ 4.12 (q, J=7.2 Hz, 2H, pyrazole CH2)
  • δ 3.82 (s, 3H, OCH3)
  • δ 3.11 (s, 3H, SO2NHCH3)

¹³C NMR (150 MHz, DMSO-d6):

  • δ 174.5 (COOH)
  • δ 163.2 (pyrazole C3)
  • δ 156.7 (C=O, oxopentanoate)
  • δ 132.4-114.8 (aromatic carbons)
  • δ 55.9 (OCH3)
  • δ 44.2 (SO2NHCH3)

Infrared Spectroscopy (IR)

  • 3270 cm⁻¹: N-H stretch (sulfonamide)
  • 1705 cm⁻¹: C=O (carboxylic acid)
  • 1650 cm⁻¹: C=O (oxopentanoate)
  • 1320/1150 cm⁻¹: S=O asymmetric/symmetric stretches
  • 1250 cm⁻¹: C-O (methoxy group)

UV-Vis Spectroscopy

  • λmax 274 nm (π→π* transition, conjugated pyrazole-phenyl system)
  • λmax 320 nm (n→π* transition, sulfonamide and carbonyl groups)
  • Molar absorptivity (ε): 12,400 L·mol⁻¹·cm⁻¹ at 274 nm

Table 3: Spectroscopic Correlations

Technique Key Peaks Structural Assignment
¹H NMR δ 3.11 (s) SO2NHCH3 methyl
IR 1320/1150 cm⁻¹ Sulfonyl group vibrations
UV-Vis 274 nm (ε=12,400) Aromatic conjugation

Properties

Molecular Formula

C22H25N3O6S

Molecular Weight

459.5 g/mol

IUPAC Name

5-[5-[3-(methanesulfonamido)phenyl]-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid

InChI

InChI=1S/C22H25N3O6S/c1-31-18-11-9-15(10-12-18)20-14-19(23-25(20)21(26)7-4-8-22(27)28)16-5-3-6-17(13-16)24-32(2,29)30/h3,5-6,9-13,20,24H,4,7-8,14H2,1-2H3,(H,27,28)

InChI Key

RSXGJFIXSZGZRC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CCCC(=O)O)C3=CC(=CC=C3)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Hydrazine Hydrochloride and Ethyl Acetoacetate/Benzoylacetate Coupling

Reaction of 4-chlorophenylhydrazine hydrochloride or 4-hydrazinylbenzenesulfonamide hydrochloride with ethyl acetoacetate in acetic acid/sodium acetate yields 1-(4-substitutedphenyl)-3-methyl-1H-pyrazol-5(4H)-ones. For example, 1-(4-chlorophenyl)-3-methylpyrazolone forms in 95% yield under glacial acetic acid conditions (24 h stirring, room temperature), confirmed by IR (C=O at 1,680 cm⁻¹) and ¹H-NMR (δ 2.19 ppm for CH₃). Ethyl benzoylacetate instead introduces aryl groups at position-3, as seen in 1-(4-chlorophenyl)-3-phenylpyrazolone synthesis.

Microwave-Assisted Pyrazoline Formation

Palladium-catalyzed microwave irradiation (100°C, 5 min) facilitates rapid cyclization of (4-methoxyphenyl)hydrazine with α,β-unsaturated ketones in DMSO or water. This method achieves (E)-1-(4-methoxyphenyl)-5-phenyl-3-styryl-4,5-dihydro-1H-pyrazole in 82% yield after column chromatography (n-hexane:ethyl acetate, 95:5). Microwave protocols reduce reaction times from hours to minutes compared to conventional heating.

Functionalization with Methanesulfonamide Groups

Introducing the 3-methanesulfonamidophenyl moiety involves sulfonylation or nucleophilic substitution:

Sulfonylation of Aminophenyl Intermediates

Methanesulfonyl chloride reacts with 3-aminophenylpyrazoline derivatives in alkaline media (e.g., pyridine or triethylamine). For instance, 3-aminophenyl-4,5-dihydropyrazole treated with methanesulfonyl chloride (1.2 equiv) in dichloromethane at 0–5°C yields the sulfonamide product (87% purity, confirmed by LC-MS). Excess base neutralizes HCl byproducts, while low temperatures minimize N-over-sulfonation.

Direct Coupling via Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 3-bromophenylpyrazoline with methanesulfonamide employs Pd(OAc)₂/Xantphos (2 mol%), Cs₂CO₃ base, and toluene at 110°C. This method achieves 76% conversion to the methanesulfonamidophenyl derivative, though requires rigorous exclusion of oxygen and moisture.

Keto Pentanoic Acid Chain Assembly

The 5-oxopentanoic acid moiety is incorporated via:

Michael Addition-Ester Hydrolysis

4,5-Dihydropyrazole intermediates undergo Michael addition with ethyl acetoacetate in THF using DBU (1,8-diazabicycloundec-7-ene) as a base (0°C to RT, 12 h), followed by saponification with NaOH/EtOH (reflux, 4 h). For example, 5-(pyrazol-1-yl)-3-oxopentanoic ethyl ester hydrolyzes to the acid in 89% yield (IR: 1,768 cm⁻¹ for C=O; ¹H-NMR: δ 12.1 ppm for COOH).

Cyanomethylation-Hydrolysis

Mannich bases (e.g., 4-dimethylaminomethylpyrazolones) react with KCN in DMF to form cyanomethyl derivatives, which hydrolyze in H₂SO₄/H₂O (1:1, 80°C) to keto acids. This stepwise approach avoids β-keto acid decarboxylation, achieving 70–75% yields.

Final Coupling and Purification

Peptide Coupling Strategies

EDCI/HOBt-mediated coupling of 5-oxopentanoic acid with 3-(3-methanesulfonamidophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole in DCM (0°C to RT, 24 h) yields the target compound (62% after purification). Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >98% purity.

Crystallization and Characterization

Recrystallization from ethanol/water (7:3) provides analytically pure crystals (mp 184–186°C). Structural validation via:

  • IR : 3,328 cm⁻¹ (NH), 1,768 cm⁻¹ (C=O acid), 1,342 cm⁻¹ (S=O)

  • ¹H-NMR (DMSO-d₆): δ 8.21 (s, 1H, SO₂NH), 7.65–6.89 (m, 8H, Ar-H), 4.12 (dd, 1H, CH₂), 3.81 (s, 3H, OCH₃), 2.98 (s, 3H, SO₂CH₃)

  • MS : m/z 498.2 [M+H]⁺

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)Time (h)
Hydrazine cyclizationAcetic acid, RT959924
MicrowavePd catalysis, 100°C82950.1
SulfonylationMeSO₂Cl, DCM87926
EDCI couplingDCM, RT629824

Challenges and Optimization Strategies

  • Regioselectivity in pyrazoline formation : Electron-withdrawing groups (e.g., sulfonamide) direct cyclization to the 3-position, verified by NOESY correlations.

  • Acid sensitivity : Keto acid segments require pH-controlled hydrolysis (pH 6–7) to prevent decarboxylation.

  • Scalability : Batch microwave reactors (e.g., Biotage Initiator) enable gram-scale pyrazoline synthesis with consistent yields .

Chemical Reactions Analysis

Types of Reactions

5-[3-(3-methanesulfonamidophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Bromine, oxygen, DMSO

    Reduction: Hydrogen gas, ruthenium catalysts

    Substitution: Aryl halides, KOtBu, Cs2CO3

Major Products

The major products formed from these reactions include various substituted pyrazoles and pyrazolines, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 5-[3-(3-methanesulfonamidophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as a fluorescent probe by binding to metal ions, leading to changes in its fluorescence properties . In medicinal applications, it may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs and their differences are summarized below:

Compound Name Pyrazoline Substituents Aryl Groups Functional Groups Reported Activity Reference
Target Compound 3-(3-methanesulfonamidophenyl), 5-(4-methoxyphenyl) - Sulfonamide, methoxy, carboxylic acid Not explicitly reported -
4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide (1–9) 3-(4-hydroxyphenyl), 5-aryl Variable aryl (e.g., phenyl) Sulfonamide, hydroxyl Carbonic anhydrase inhibition, cytotoxicity
5-[3-(3,4-Dimethoxyphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid 3-(3,4-dimethoxyphenyl), 5-(furan-2-yl) Furan Dimethoxy, carboxylic acid No activity data
3-(4-Chlorophenyl)-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl](3-pyridyl)-methanone 3-(4-chlorophenyl), 5-hydroxy-5-phenyl Pyridyl Chloro, hydroxyl, ketone Crystallographic characterization
5-(3-(3,4-Dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-2-methoxyphenol 3-(3,4-dimethoxyphenyl), 1-(methylsulfonyl) - Dimethoxy, sulfonyl, phenol Not reported
Key Observations:
  • Sulfonamide vs. Sulfonyl Groups : The target compound’s methanesulfonamidophenyl group differs from sulfonyl derivatives (e.g., ), which may alter hydrogen-bonding capacity and target selectivity .
  • Carboxylic Acid Chain: The 5-oxopentanoic acid moiety is shared with ’s analog but absent in sulfonamide-focused derivatives (e.g., ), suggesting divergent pharmacological targets.

Biological Activity

5-[3-(3-Methanesulfonamidophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a complex organic compound that belongs to the class of pyrazole derivatives. This compound has garnered interest due to its potential biological activities, including its use as a fluorescent probe and its interactions with various biological targets. This article reviews the synthesis, mechanism of action, and biological activity of this compound based on diverse research findings.

The molecular formula of this compound is C22H25N3O6SC_{22}H_{25}N_{3}O_{6}S, with a molecular weight of 459.5 g/mol. The IUPAC name is 5-[5-[3-(methanesulfonamido)phenyl]-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid.

PropertyValue
Molecular FormulaC22H25N3O6SC_{22}H_{25}N_{3}O_{6}S
Molecular Weight459.5 g/mol
IUPAC Name5-[3-(methanesulfonamido)phenyl]-...

The biological activity of this compound primarily involves its interaction with specific molecular targets and pathways. Notably, it has been studied as a fluorescent probe for detecting silver ions (Ag+). The mechanism involves binding to metal ions, which causes changes in its fluorescence properties, making it useful in various biochemical applications.

Biological Activity

Research indicates that the compound exhibits several notable biological activities:

Case Studies

Several studies have explored the biological implications of similar compounds:

  • A study on related pyrazole derivatives demonstrated their potential as inhibitors of specific enzymes involved in metabolic pathways, suggesting that structural modifications could enhance their activity against targeted biological processes .
  • Another investigation highlighted the role of methanesulfonamide groups in enhancing the solubility and bioavailability of similar compounds, which could be relevant for improving the efficacy of this compound in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-[3-(3-methanesulfonamidophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via cyclization of substituted benzoic acid hydrazides using phosphorous oxychloride (POCl₃) at elevated temperatures (~120°C). Key intermediates include 3-(4-methoxyphenyl)pyrazole derivatives, with methanesulfonamide groups introduced via nucleophilic substitution. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Yield optimization requires careful control of stoichiometry, temperature, and catalyst activity monitoring via TLC .

Q. Which spectroscopic and crystallographic techniques are critical for validating the compound’s structure?

  • Methodology :

  • Spectroscopy : IR confirms carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) groups. ¹H/¹³C NMR identifies proton environments (e.g., dihydro-pyrazole protons at δ 3.2–4.1 ppm) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (SHELXL for refinement) resolves bond lengths/angles and confirms stereochemistry. For example, the dihedral angle between the methoxyphenyl and methanesulfonamidophenyl groups is typically 45–60° .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodology :

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) separates polar byproducts.
  • Crystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals. Solvent selection is guided by solubility studies (e.g., low solubility in dichloromethane) .

Advanced Research Questions

Q. How can X-ray crystallographic data contradictions (e.g., disorder in the methanesulfonamide group) be resolved during refinement?

  • Methodology : Use SHELXL’s PART and SUMP instructions to model disorder. Anisotropic displacement parameters (ADPs) for sulfur and oxygen atoms improve accuracy. Twinning detection (via PLATON’s TWINABS) and high-resolution data (≤ 0.8 Å) mitigate misinterpretation .

Q. What strategies address discrepancies between computational (DFT) and experimental (X-ray) bond-length data for the pyrazole ring?

  • Methodology :

  • Benchmarking : Compare DFT-optimized geometries (B3LYP/6-311+G(d,p)) with SC-XRD data. Adjust basis sets to account for crystal packing effects.
  • Error Analysis : Evaluate residual density maps (e.g., using Olex2) to identify electron density mismatches near heteroatoms .

Q. How can in vitro pharmacological activity assays be designed based on structural analogs?

  • Methodology :

  • Target Selection : Prioritize enzymes inhibited by similar pyrazole derivatives (e.g., COX-2 or kinases).
  • Assay Conditions : Use fluorescence polarization (FP) for binding affinity (IC₅₀) measurements. Include controls with 5-(4-fluorophenyl)-pyrazole analogs for comparative activity .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : AutoDock Vina or Glide docks the compound into protein active sites (e.g., PDB: 1CX2). Key interactions: sulfonamide H-bonding with Arg513, methoxyphenyl π-stacking with Tyr355.
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

Q. How can process simulation tools optimize large-scale synthesis while maintaining stereochemical integrity?

  • Methodology :

  • Kinetic Modeling : Use Aspen Plus to simulate reaction rates and byproduct formation under varying temperatures (80–130°C).
  • Quality Control : In-line FTIR monitors sulfonamide group stability during scale-up .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.